
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide, commonly known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 is a potent and selective inhibitor of mutant p53 proteins that are commonly found in cancer cells. Mutant p53 proteins are known to play a critical role in promoting cancer cell survival and proliferation.
Mecanismo De Acción
COTI-2 selectively binds to mutant p53 proteins and induces conformational changes that restore the wild-type p53 function. Wild-type p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle arrest, DNA repair, and apoptosis. Mutant p53 proteins are known to lose their tumor suppressor function and acquire oncogenic properties that promote tumor growth and metastasis. By restoring the wild-type p53 function, COTI-2 induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
COTI-2 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. COTI-2 induces the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, and the downregulation of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. COTI-2 also induces the activation of caspases, which are proteases that cleave specific substrates and trigger apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COTI-2 has several advantages for lab experiments, including its high potency and selectivity for mutant p53 proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its ability to inhibit tumor growth and metastasis in animal models of cancer. However, COTI-2 also has some limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity in normal cells.
Direcciones Futuras
There are several future directions for the development of COTI-2 as a cancer therapy. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective analogs of COTI-2 that can overcome the limitations of the current compound. Another direction is the identification of biomarkers that can predict the response of cancer cells to COTI-2 treatment. Finally, another direction is the clinical development of COTI-2 as a cancer therapy, which will require extensive preclinical and clinical studies to assess its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with thionyl chloride, the reaction of the resulting intermediate with 4-ethoxyphenylboronic acid, and the reaction of the resulting intermediate with 1,1-dioxideisothiazolidine-2-thione. The final product is obtained after purification by column chromatography. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
COTI-2 has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and lung cancer. In vitro studies have shown that COTI-2 selectively targets mutant p53 proteins and induces apoptosis in cancer cells. In vivo studies have shown that COTI-2 inhibits tumor growth and metastasis in animal models of cancer. COTI-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-13-4-9-16(18)17(12-13)20-10-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAYAMRLGAUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

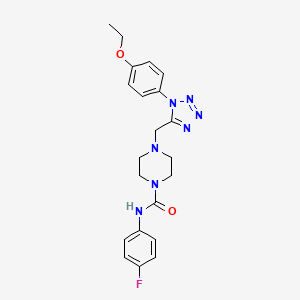
![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)
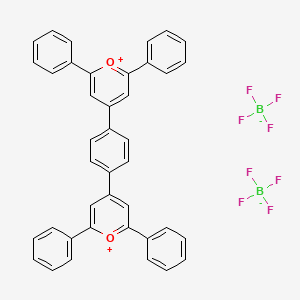
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide](/img/structure/B2420556.png)
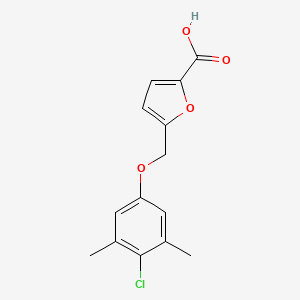
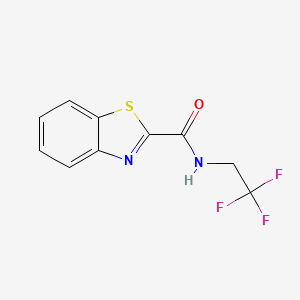
![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)
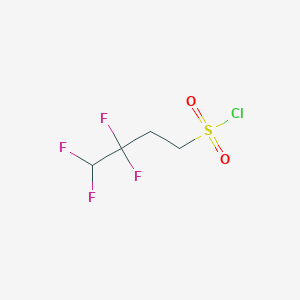
![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)
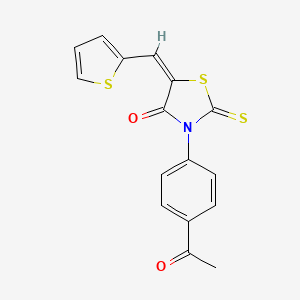
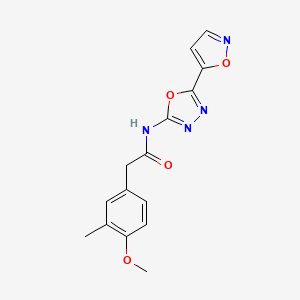
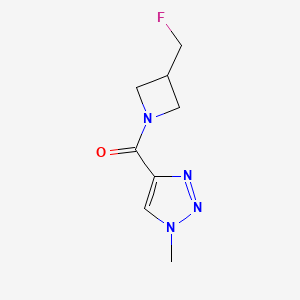
![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)